molecular formula C15H20O4 B1678521 Plenolin CAS No. 34257-95-9

Plenolin

Cat. No.: B1678521
CAS No.: 34257-95-9
M. Wt: 264.32 g/mol
InChI Key: ICKWITMQEROMDG-ZIPHENGMSA-N
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Description

Plenolin is a cytotoxic pseudoguaianolide sesquiterpene lactone. It is known for its complex structure and significant biological activities, particularly its cytotoxic properties. The absolute configuration of this compound has been determined through X-ray analysis, revealing its intricate molecular architecture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of plenolin involves multiple steps, starting from simpler organic compounds. The preparation typically includes the formation of the core sesquiterpene structure followed by the introduction of the lactone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. Alternatively, synthetic methods can be scaled up for industrial production, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Plenolin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the lactone ring or other functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Plenolin has a wide range of scientific research applications:

Mechanism of Action

Plenolin exerts its effects through multiple molecular targets and pathways. Its cytotoxicity is primarily due to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The compound may bind to specific proteins or enzymes, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • Isobutyroylplenolin
  • Senecioylthis compound

Comparison: this compound is unique among sesquiterpene lactones due to its specific structural features and biological activities. Compared to similar compounds like isobutyroylthis compound and senecioylthis compound, this compound exhibits distinct cytotoxic properties and reactivity patterns. These differences highlight this compound’s potential as a lead compound for further research and development .

Properties

IUPAC Name

(1S,3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWITMQEROMDG-ZIXXKTFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34257-95-9
Record name 11,13-Dihydrohelenalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34257-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PLENOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Z3NV8U7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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